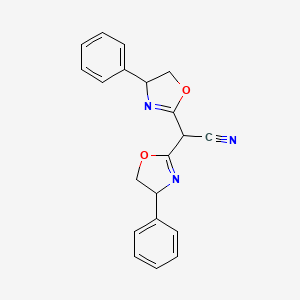
3-(2,4-dichlorophenyl)-N'-(4-methylbenzenesulfonyl)prop-2-enehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group (-NH-NH2) attached to an acyl group. This particular compound features a dichlorophenyl group and a methylbenzenesulfonyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 2,4-dichlorophenylhydrazine, is reacted with an appropriate acylating agent to form the hydrazide intermediate.
Sulfonylation: The hydrazide intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Alkene formation: The final step involves the formation of the prop-2-ene linkage through a suitable elimination or condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide may be used as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of hydrazides are often explored for their therapeutic potential, including as drugs or drug precursors.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or other industrial chemicals.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide would depend on its specific biological or chemical activity. Generally, hydrazides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, covalent bonding, or other interactions.
相似化合物的比较
Similar Compounds
3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide: can be compared with other hydrazides, such as isoniazid or hydralazine, which are well-known for their biological activities.
Sulfonyl hydrazides: Compounds with similar sulfonyl hydrazide structures may exhibit comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of 3-(2,4-dichlorophenyl)-N’-(4-methylbenzenesulfonyl)prop-2-enehydrazide lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other hydrazides.
属性
分子式 |
C16H14Cl2N2O3S |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-N'-(4-methylphenyl)sulfonylprop-2-enehydrazide |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-11-2-7-14(8-3-11)24(22,23)20-19-16(21)9-5-12-4-6-13(17)10-15(12)18/h2-10,20H,1H3,(H,19,21) |
InChI 键 |
AUDAYVKZYBKSPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


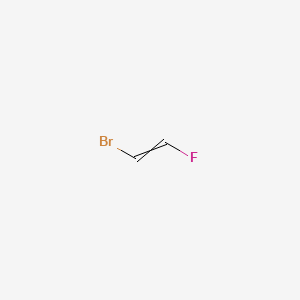
![3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B12513279.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
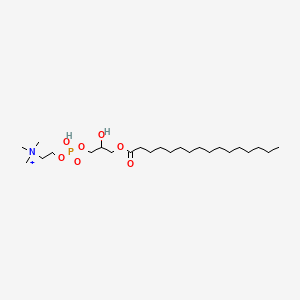
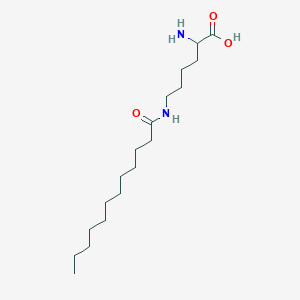
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)
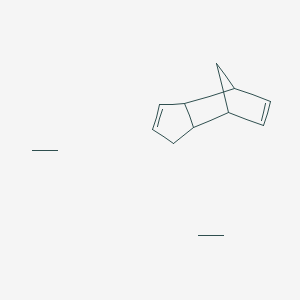

![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
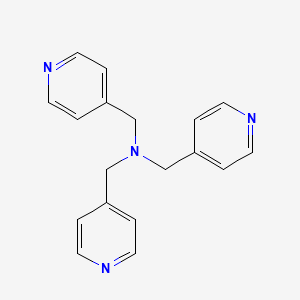
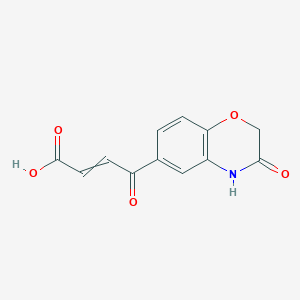
![3-[(Methoxyimino)methyl]-1H,3H,6H,7H,11BH-pyrido[2,1-A]isoquinoline-2,4-dione](/img/structure/B12513342.png)
